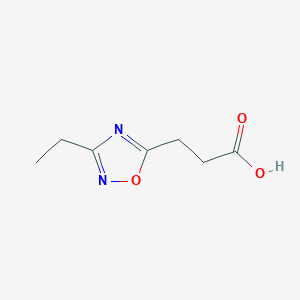

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C7H10N2O3 and a molecular weight of 170.17 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered 1,2,4-oxadiazole ring attached to a propionic acid group . The exact spatial arrangement of the atoms within the molecule was not found in the available literature.

Physical and Chemical Properties Analysis

The compound is a powder . Its molecular formula is C7H10N2O3, and it has a molecular weight of 170.17 . Further physical and chemical properties were not found in the available literature.

Scientific Research Applications

Enzyme Inhibition and Drug Design

The research conducted by Nazir et al. (2018) explored the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules exhibited potent inhibitory potential against the urease enzyme, indicating their possible application in drug design programs due to their mild cytotoxicity and good binding energy values in in silico studies (Nazir et al., 2018).

Antimicrobial Activity

El-masry et al. (2000) synthesized new benzimidazole derivatives, including an oxadiazole, which displayed significant antimicrobial activities. This suggests the potential use of these compounds in developing antimicrobial agents (El-masry et al., 2000).

Anti-Inflammatory and Analgesic Properties

Husain et al. (2009) synthesized a series of β-aroylpropionic acid-based 1,3,4-oxadiazoles, which demonstrated anti-inflammatory and analgesic properties. Some of these compounds showed very low ulcerogenic action, marking them as potential therapeutic agents (Husain et al., 2009).

Corrosion Inhibition

Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulphuric acid. Their findings indicate the protective layer formation by these inhibitors, suggesting applications in corrosion prevention technologies (Ammal et al., 2018).

Synthesis of Derivatives with Therapeutic Potential

Research by Abdel-Rahman & Hussein (2006) focused on synthesizing β-hydroxypropanoic acid derivatives, including 1,3,4-oxadiazole-5-thiones, which exhibited comparable anti-inflammatory activity and superior GI safety profile compared to some established drugs. This indicates their potential as safer therapeutic agents (Abdel-Rahman & Hussein, 2006).

Therapeutic Ligands and Radiopharmaceuticals

Automated synthesis of radiopharmaceuticals for PET imaging involving 1,2,4-oxadiazole derivatives has been reported by Luo et al. (2019). They successfully synthesized a compound for imaging sphingosine-1 phosphate receptor 1, highlighting the use of these derivatives in diagnostic imaging (Luo et al., 2019).

Chelating Properties

Varde & Acharya (2017) synthesized a novel ligand with 1,3,4-oxadiazole moiety and evaluated its chelating properties. Transition metal chelates of the ligand were examined for antifungal activity, indicating applications in developing antifungal agents (Varde & Acharya, 2017).

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as GHS07, indicating that it can cause skin irritation, eye irritation, and may be harmful if inhaled .

Mechanism of Action

Mode of Action

Oxadiazole derivatives have been studied for their potential biological activities, including anticancer , antiviral , and anti-inflammatory effects . The exact mechanism by which these compounds exert their effects is still under investigation.

Pharmacokinetics

As a result, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound .

Properties

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGZQPCRFOELNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

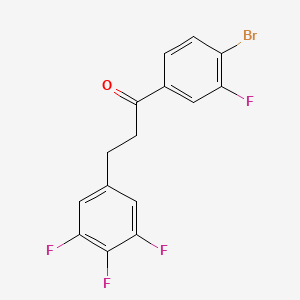

![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)